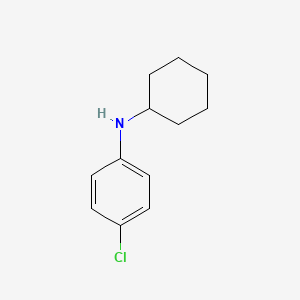

N-Cyclohexyl-4-chloroaniline

Overview

Description

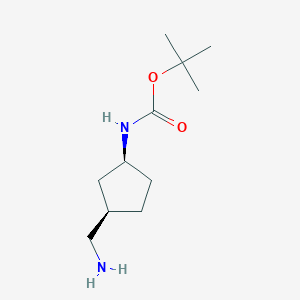

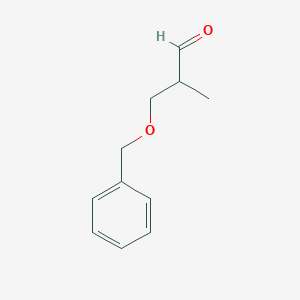

N-Cyclohexyl-4-chloroaniline is a chemical compound with the CAS Number: 56506-61-7 and a molecular weight of 209.72 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of anilines, which includes N-Cyclohexyl-4-chloroaniline, involves various reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions of ammonia equivalents . An electrochemical study of 4-chloroaniline, a related compound, showed that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate .Molecular Structure Analysis

The linear formula of N-Cyclohexyl-4-chloroaniline is C12H16ClN . The IUPAC name is 4-chloro-N-cyclohexylaniline .Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated . It was found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate . In the absence of nucleophiles, the most likely reaction on the produced intermediate is hydrolysis and p-quinoneimine formation .Physical And Chemical Properties Analysis

N-Cyclohexyl-4-chloroaniline is a white to yellow solid . It has a molecular weight of 209.72 .Scientific Research Applications

Hybrid Material Synthesis

N-Cyclohexyl-4-chloroaniline has been used in the synthesis of a new hybrid material, (C 6 H 7 ClN) [HgCl 3], which was characterized through various physicochemical methods . This hybrid material exhibits multifaceted properties and potential applications .

Structural Analysis

The crystal structure of the hybrid material synthesized using N-Cyclohexyl-4-chloroaniline was determined within the triclinic system . The packing arrangement exhibited alternating di-trichloromercurate (II) (C 6 H 7 ClN) [HgCl 3] dimers and 4-chloroanilinium cations .

Surface Interactions

Hirshfeld surface analysis of the hybrid material revealed that H…Cl interactions dominated, constituting 50.2% of the total interactions .

Physicochemical Properties

The hybrid material’s classification as a wide forbidden band semiconductor was supported by an E g value of 3.893 eV . Its thermal stability was explored through TG-DTA analysis .

Molecular Docking

Molecular docking simulations demonstrated that the (C 6 H 7 ClN) [HgCl 3] ligand effectively targeted active areas on bacterial and fungal proteins, suggesting its potential as a potent inhibitor against these microorganisms .

Flame-Resistant Material

Polyorthochloroaniline (POC) nanocomposites with montmorillonite (MMT) clay (POC/MMT) nanocomposites (POC/MMT clay NCs) are the most widespread and attractive among organic/inorganic nanocomposites due to their distinctive properties . The preparation of these nanocomposites has been completed chemically with the help of oxidative polymerization of orthochloroaniline in the presence of montmorillonite (MMT) clay .

Chemical Processing and Pharmaceuticals

4-chloroaniline was selected as the organic cation due to its potential for acting as a Bronsted base and an electrical conductor . This property opens up significant applications in chemical processing and pharmaceuticals .

Local Anesthetics

Some derivatives of aniline even find use as local anesthetics in surgical procedures .

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVYZWBTCVCAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460884 | |

| Record name | (4-Chlorophenyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-4-chloroaniline | |

CAS RN |

56506-61-7 | |

| Record name | 4-Chloro-N-cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56506-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1624721.png)

![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624722.png)

![6-(3-(5-Fluoro-6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624725.png)